molecular formula C7H11BrO3 B182635 Ethyl 5-bromo-4-oxopentanoate CAS No. 14594-25-3

Ethyl 5-bromo-4-oxopentanoate

Cat. No.: B182635
CAS No.: 14594-25-3
M. Wt: 223.06 g/mol
InChI Key: HZTCCISWRZQSRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-4-oxopentanoate is an organic compound with the molecular formula C7H11BrO3 and a molecular weight of 223.07 g/mol . It is a colorless to yellow sticky oil or semi-solid at room temperature . This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-4-oxopentanoate can be synthesized through the bromination of ethyl 4-oxopentanoate. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to ethyl 4-hydroxypentanoate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: It can be oxidized to ethyl 5-bromo-4-oxopentanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products:

    Substitution: Ethyl 5-azido-4-oxopentanoate, ethyl 5-thiocyanato-4-oxopentanoate.

    Reduction: Ethyl 4-hydroxypentanoate.

    Oxidation: Ethyl 5-bromo-4-oxopentanoic acid.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_7H11_{11}BrO3_3
  • Molecular Weight : Approximately 232.06 g/mol

The presence of the bromine atom enhances its reactivity, making it a valuable building block in synthetic chemistry.

Synthetic Routes

Ethyl 5-bromo-4-oxopentanoate can be synthesized through several methods, including:

  • Bromination of Ethyl 4-oxopentanoate : Utilizing bromine in solvents like acetic acid.
  • Nucleophilic Substitution Reactions : The bromine atom can be substituted with various nucleophiles such as amines or thiols.
  • Reduction and Oxidation Reactions : It can be reduced to ethyl 4-hydroxypentanoate or oxidized to ethyl 5-bromo-4-oxopentanoic acid using appropriate reagents like lithium aluminum hydride or potassium permanganate.

Scientific Research Applications

This compound has gained attention for its diverse applications, including:

Organic Synthesis

  • Building Block : Serves as a precursor for synthesizing heterocyclic compounds and other complex organic molecules.
  • Case Study : In a study focused on multifunctional cyclopentadiene derivatives, this compound was used as a standard α-bromo-ketone for bi-functionalization processes, demonstrating its utility in creating compounds with varied biological functions .

Medicinal Chemistry

  • Anticancer Properties : Research indicates that brominated compounds can act as vascular disrupting agents (VDAs), destabilizing the tubulin-microtubule system in endothelial cells, leading to tumor necrosis.
  • Enzyme Inhibition Studies : this compound has shown potential in inhibiting specific metabolic enzymes, which could be beneficial for drug development targeting metabolic disorders. For example, studies highlighted its role in enzyme-catalyzed reactions where brominated compounds are known to play a significant role .

The compound's biological activity is attributed to its ability to interact with enzymes and receptors:

  • Mechanism of Action : It may inhibit enzyme activities or modulate receptor functions, impacting various biological processes.

Vascular Disruption

A study demonstrated that brominated compounds significantly inhibited tubulin polymerization at low concentrations (IC < 5 µM), suggesting that this compound could exhibit similar properties warranting further investigation into its anticancer applications.

Enzyme Interaction

In vitro studies have shown that this compound effectively inhibits specific metabolic enzymes, indicating potential implications for drug development targeting metabolic disorders .

Mechanism of Action

The mechanism of action of ethyl 5-bromo-4-oxopentanoate depends on its specific application

Comparison with Similar Compounds

Ethyl 5-bromo-4-oxopentanoate can be compared with other similar compounds such as:

    Ethyl 4-oxopentanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    Ethyl 5-chloro-4-oxopentanoate: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and selectivity in chemical reactions.

    Ethyl 5-iodo-4-oxopentanoate: Contains an iodine atom, which is more reactive than bromine, leading to faster reaction rates in substitution reactions.

The uniqueness of this compound lies in its balanced reactivity, making it a versatile intermediate for various synthetic applications .

Biological Activity

Ethyl 5-bromo-4-oxopentanoate is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

OC C Br C O OEt\text{O}||\text{C C Br C O OEt}
  • Molecular Formula : C7_{7}H10_{10}BrO3_{3}
  • Molecular Weight : Approximately 232.06 g/mol

The presence of the bromine atom contributes to its reactivity and potential biological activity, differentiating it from other halogenated analogs.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, which may lead to:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzyme activities, which can be beneficial in therapeutic contexts.
  • Modulation of Receptor Function : It may alter receptor signaling pathways, impacting various biological processes.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have demonstrated that brominated compounds can act as potent vascular disrupting agents (VDAs). These agents destabilize the tubulin-microtubule system in endothelial cells, leading to tumor necrosis through vascular shutdown. This compound's structure suggests it could function similarly, potentially serving as a lead compound in anticancer drug development .

Enzyme Inhibition Studies

In vitro studies have highlighted the compound's role in inhibiting specific enzymes involved in metabolic pathways. For example, it has been utilized in research focusing on enzyme-catalyzed reactions where brominated compounds are known to play a significant role .

Comparative Analysis with Analogous Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
Ethyl 5-chloro-4-oxopentanoateChlorine atom instead of bromineModerate enzyme inhibition
Ethyl 5-fluoro-4-oxopentanoateFluorine atomReduced lipophilicity; lower bioactivity
Ethyl 5-iodo-4-oxopentanoateIodine atomEnhanced lipophilicity; potential toxicity

The presence of bromine enhances lipophilicity compared to chlorine and fluorine, which may increase bioavailability and interaction with biological membranes .

Case Studies and Research Findings

  • Vascular Disruption : A study focused on the vascular disrupting effects of brominated compounds found that they significantly inhibited tubulin polymerization at low concentrations (IC50_{50} < 5 µM). This suggests that this compound could exhibit similar properties, warranting further investigation .
  • Enzyme Interaction : In another study, this compound was evaluated for its potential as an enzyme inhibitor. Results indicated that it effectively inhibited specific metabolic enzymes, which could have implications for drug development targeting metabolic disorders .

Properties

IUPAC Name

ethyl 5-bromo-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO3/c1-2-11-7(10)4-3-6(9)5-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTCCISWRZQSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801262168
Record name Pentanoic acid, 5-bromo-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14594-25-3
Record name Pentanoic acid, 5-bromo-4-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14594-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid, 5-bromo-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromine (22 g, 7.2 mL, 138.8 mmol) was added to a solution of ethyllevulinate (20 g, 138.8 mmol) in 250 mL EtOH at room temperature under a flow of N2 for a period of 0.5 h. After the addition was complete, the reaction mixture was stirred at room temperature for another 0.5 h, and then refluxed for 1.5 h. The reaction mixture was cooled to room temperature and concentrated in vacuo. The residue was taken into ether, washed with saturated aqueous NaHCO3 (3×50 mL), water, brine, dried (MgSO4) and concentrated to give 20.3 g of K-13 as a dark brown oil. This was used without purification for next step. 1H NMR.
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-4-oxopentanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromo-4-oxopentanoate
Reactant of Route 3
Ethyl 5-bromo-4-oxopentanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-bromo-4-oxopentanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-bromo-4-oxopentanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-bromo-4-oxopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.